Cas no 1187423-61-5 (2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde)

2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde 化学的及び物理的性質
名前と識別子
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- 2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde
- AT33078
-
- インチ: 1S/C6H8N2O/c1-8-5-6(2-3-9)4-7-8/h3-5H,2H2,1H3
- InChIKey: QRKOIUXHXDIZPJ-UHFFFAOYSA-N
- ほほえんだ: O=CCC1C=NN(C)C=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 105
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 34.9
2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-140683-1.0g |
2-(1-methyl-1H-pyrazol-4-yl)acetaldehyde |
1187423-61-5 | 1.0g |
$903.0 | 2023-02-15 | ||
eNovation Chemicals LLC | Y1217355-5g |
2-(1-methyl-1H-pyrazol-4-yl)acetaldehyde |
1187423-61-5 | 95% | 5g |
$1295 | 2024-07-28 | |
Enamine | EN300-140683-10.0g |
2-(1-methyl-1H-pyrazol-4-yl)acetaldehyde |
1187423-61-5 | 10.0g |
$2980.0 | 2023-02-15 | ||
Enamine | EN300-140683-5000mg |
2-(1-methyl-1H-pyrazol-4-yl)acetaldehyde |
1187423-61-5 | 5000mg |
$2369.0 | 2023-09-30 | ||
eNovation Chemicals LLC | Y1217355-20g |
2-(1-methyl-1H-pyrazol-4-yl)acetaldehyde |
1187423-61-5 | 95% | 20g |
$2850 | 2025-02-26 | |
eNovation Chemicals LLC | Y1217355-5g |
2-(1-methyl-1H-pyrazol-4-yl)acetaldehyde |
1187423-61-5 | 95% | 5g |
$1295 | 2025-02-27 | |
eNovation Chemicals LLC | Y1217355-20g |
2-(1-methyl-1H-pyrazol-4-yl)acetaldehyde |
1187423-61-5 | 95% | 20g |
$2850 | 2025-02-27 | |
Enamine | EN300-140683-2.5g |
2-(1-methyl-1H-pyrazol-4-yl)acetaldehyde |
1187423-61-5 | 2.5g |
$1871.0 | 2023-02-15 | ||
Enamine | EN300-140683-2500mg |
2-(1-methyl-1H-pyrazol-4-yl)acetaldehyde |
1187423-61-5 | 2500mg |
$1871.0 | 2023-09-30 | ||
Enamine | EN300-140683-10000mg |
2-(1-methyl-1H-pyrazol-4-yl)acetaldehyde |
1187423-61-5 | 10000mg |
$2980.0 | 2023-09-30 |
2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde 関連文献
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
2-(1-Methyl-1H-pyrazol-4-yl)acetaldehydeに関する追加情報
Introduction to 2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde (CAS No. 1187423-61-5)
2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde, identified by the chemical abstracts service number 1187423-61-5, is a significant compound in the realm of pharmaceutical and biochemical research. This heterocyclic aldehyde derivative has garnered attention due to its versatile structural framework and potential applications in drug discovery, particularly in the development of novel therapeutic agents. The compound’s molecular structure, featuring a pyrazole ring substituted with a methyl group at the 1-position and an acetaldehyde moiety at the 4-position, imparts unique reactivity and biological properties that make it a valuable scaffold for synthetic chemists and medicinal chemists alike.
The pyrazole core is a well-documented pharmacophore in medicinal chemistry, known for its ability to interact with various biological targets, including enzymes and receptors. The introduction of a methyl group at the 1-position of the pyrazole ring enhances its metabolic stability and binding affinity, making it an attractive component in the design of bioactive molecules. Additionally, the acetaldehyde functional group provides a reactive site for further derivatization, allowing for the construction of more complex structures with tailored biological activities.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of 2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde, facilitating its incorporation into diverse chemical libraries and screening campaigns. The compound’s aldehyde functionality makes it particularly useful in condensation reactions, such as Schiff base formation, which can yield novel heterocyclic compounds with potential pharmaceutical applications. These derivatives have been explored for their antimicrobial, anti-inflammatory, and anticancer properties, underscoring the importance of 2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde as a building block in drug discovery.
In addition to its role as a synthetic intermediate, 2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde has been investigated for its potential in modulating biological pathways relevant to neurological disorders. Studies have suggested that pyrazole derivatives can interact with neurotransmitter receptors and enzymes, offering insights into their therapeutic potential. The compound’s ability to cross the blood-brain barrier and exert pharmacological effects makes it a promising candidate for further exploration in neuropharmacology. Furthermore, its structural similarity to known bioactive molecules allows for structure-based drug design approaches, enhancing the rational development of new treatments.
The synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde typically involves multi-step organic transformations, starting from commercially available precursors such as 4-formylpyrazole and methylhydrazine or its derivatives. Optimized synthetic routes have been reported that improve yield and purity, making the compound more accessible for research purposes. These advancements in synthetic chemistry have not only facilitated the production of 2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde but also provided insights into scalable manufacturing processes that can be applied to other heterocyclic compounds.
From a computational chemistry perspective, 2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. These studies have revealed key binding pockets and hydrogen bonding patterns that can guide the design of more potent derivatives. By leveraging computational tools such as molecular dynamics simulations and quantum mechanical calculations, researchers can predict the pharmacokinetic properties of 2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde analogs before conducting costly wet-lab experiments.
The compound’s role in combinatorial chemistry has also been highlighted in recent literature. Its ability to serve as a core structure for generating diverse libraries of molecules has made it valuable in high-throughput screening (HTS) campaigns aimed at identifying lead compounds for drug development. By incorporating 2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde into such libraries, researchers can rapidly explore a wide range of biological activities and identify novel therapeutic candidates.
Moreover, 2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde has been explored in green chemistry initiatives, where sustainable synthetic methods are prioritized to minimize environmental impact. Recent reports have demonstrated the use of catalytic systems that enhance reaction efficiency while reducing waste generation. These eco-friendly approaches align with global efforts to promote sustainable pharmaceutical manufacturing practices.
The future prospects of 2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde are promising, with ongoing research focusing on expanding its applications in drug discovery and material science. Novel derivatives are being synthesized with an emphasis on improving bioavailability and target specificity. Additionally, interdisciplinary collaborations between organic chemists, biochemists, and computational scientists are expected to yield innovative strategies for utilizing this versatile compound.
In conclusion,2-(1-Methyl-1H-pyrazol-4-yll)acetaldehyde (CAS No. 1187423 - 61 - 5) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and broad range of applications. Its role as a synthetic intermediate, bioactive molecule precursor, and subject of computational studies underscores its importance in modern drug discovery efforts. As research continues to uncover new possibilities for this compound,2 -( 1 - Methyl - 11 H - Py raz ol - 4 - yl ) A c e t al de hyd e is poised to remain at the forefront of medicinal chemistry innovation.
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